![molecular formula C17H21N3O2 B7548270 N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide](/img/structure/B7548270.png)
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide, also known as EMA401, is a small molecule drug that has been studied for its potential use in treating chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways in the body. In
作用機序
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide works by selectively blocking the AT2R, which is involved in pain signaling pathways in the body. By blocking the AT2R, N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide reduces the activity of pain-sensing neurons, which can reduce the sensation of pain.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide has been shown to reduce pain in preclinical studies. In addition, N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One advantage of N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide is that it has shown promise in preclinical studies as a potential treatment for neuropathic pain. However, one limitation is that further studies are needed to determine the optimal dose and dosing regimen for N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide.
将来の方向性
There are several future directions for research on N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide. One area of research could focus on optimizing the dose and dosing regimen for N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide in order to maximize its efficacy and minimize any potential side effects. Another area of research could focus on identifying biomarkers that could be used to predict which patients are most likely to respond to treatment with N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide in humans.
合成法
The synthesis of N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-ethoxybenzylamine with 2-ethyl-4-methylpyrimidine-5-carboxylic acid to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethoxybenzyl alcohol to form the final product, N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide.
科学的研究の応用
N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide has been studied for its potential use in treating chronic pain, particularly neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain are often inadequate and can have significant side effects. N-(4-ethoxybenzyl)-2-ethyl-4-methylpyrimidine-5-carboxamide has shown promise in preclinical studies as a potential treatment for neuropathic pain.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-ethyl-4-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-16-18-11-15(12(3)20-16)17(21)19-10-13-6-8-14(9-7-13)22-5-2/h6-9,11H,4-5,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWSNZZJLUALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Ethoxyphenyl)methyl]-2-ethyl-4-methylpyrimidine-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。